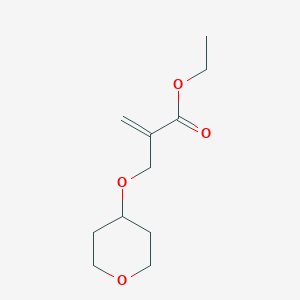
4,7-Dimethyl-5-hydorxyindane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyl-5-hydroxyindane is an organic compound belonging to the indane family. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. The presence of hydroxyl and methyl groups in 4,7-Dimethyl-5-hydroxyindane makes it a compound of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-5-hydroxyindane can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxyindane with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of 4,7-Dimethyl-5-hydroxyindane may involve catalytic hydrogenation of 4,7-dimethylindanone followed by hydroxylation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethyl-5-hydroxyindane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4,7-dimethylindane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4,7-Dimethylindanone.
Reduction: 4,7-Dimethylindane.
Substitution: Halogenated derivatives such as 4,7-dimethyl-5-bromoindane.
Aplicaciones Científicas De Investigación
4,7-Dimethyl-5-hydroxyindane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,7-Dimethyl-5-hydroxyindane involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity through competitive or non-competitive inhibition.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dimethylindanone: Similar structure but lacks the hydroxyl group.
5-Hydroxyindane: Similar structure but lacks the methyl groups.
4,7-Dimethylindane: Similar structure but lacks the hydroxyl group.
Uniqueness
4,7-Dimethyl-5-hydroxyindane is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
4,7-dimethyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C11H14O/c1-7-6-11(12)8(2)10-5-3-4-9(7)10/h6,12H,3-5H2,1-2H3 |
Clave InChI |
ZITTVZXGTMFMSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1CCC2)C)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-3-methylbenzo[b]thiophene](/img/structure/B8302311.png)

![Rac-2-[1-(2,3-difluoro-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8302322.png)
![7,8-dihydrothiazolo[4,5-h]isoquinolin-9(6H)-one](/img/structure/B8302325.png)


![2-(4-Chlorobenzylthio)benzo[d]oxazol-5-amine](/img/structure/B8302358.png)

![3-Pyrazin-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B8302369.png)
![2-Piperidinecarboxamide, 1-[N-(5-oxo-L-prolyl)-L-histidyl]-, (S)-](/img/structure/B8302384.png)
![[(3-Hydroxy-pyridine-2-carbonyl)-methyl-amino]-acetic acid ethyl ester](/img/structure/B8302401.png)

